molecular formula C8H9N3O4S B132889 Lamivudine Acid CAS No. 173829-09-9

Lamivudine Acid

Cat. No.: B132889
CAS No.: 173829-09-9
M. Wt: 243.24 g/mol
InChI Key: PIIRVEZNDVLYQA-CAHLUQPWSA-N
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Description

Lamivudine Acid is a complex organic compound with a unique structure that includes a pyrimidine ring, an oxathiolane ring, and a carboxylic acid group

Scientific Research Applications

Application in Synthetic and Medicinal Chemistry

Cyclic β-amino acids, including derivatives of cis-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid, have generated significant interest due to their biological relevance. Their preparation and further functionalization towards new types of molecular entities have received large interest in synthetic and medicinal chemistry. Various types of metathesis reactions, such as ring-opening, ring-closing, or cross metathesis, are used widely for access to either alicyclic β-amino acids or other densely functionalized derivatives of this group of compounds. This highlights the versatility, robustness, and efficiency of synthetic routes to this class of derivatives, underlining their importance in drug research over the past two decades (Kiss, Kardos, Vass, & Fülöp, 2018).

Potential in Biological and Pharmacological Effects

Chlorogenic Acid (CGA), an abundant isomer among caffeoylquinic acid isomers, has been recognized for its practical, biological, and pharmacological effects. While not directly cited as cis-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid, the study on CGA exemplifies the potential health benefits of chemically related compounds. CGA plays several important therapeutic roles such as antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and others, showcasing the potential of structurally related compounds in modulating lipid metabolism and glucose in metabolic disorders (Naveed et al., 2018).

Impact on Adipocytes and Lipid Metabolism

The relevance of specific isomers of conjugated linoleic acid (CLA) in modulating adipocytes and lipid metabolism provides an insight into the biological activities of compounds with similar structural complexity. The trans-10,cis-12 CLA isomer, for example, reduces the uptake of lipid by inhibiting the activities of lipoprotein lipase and stearoyl-CoA desaturase. This kind of specificity in biochemical mechanisms suggests potential areas of investigation for cis-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid and its derivatives (Pariza, Park, & Cook, 2001).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling and storing it to prevent potential hazards .

Mechanism of Action

Target of Action

Lamivudine Acid, also known as (2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid, primarily targets the HIV-1 reverse transcriptase and hepatitis B virus polymerase . These enzymes play a crucial role in the replication of HIV-1 and hepatitis B virus respectively .

Mode of Action

Lamivudine is a synthetic nucleoside analogue. It is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV-1 reverse transcriptase and HBV polymerase, resulting in DNA chain termination . This process inhibits the replication of the viruses .

Biochemical Pathways

Lamivudine inhibits the replication of HIV-1 and hepatitis B virus by competitively inhibiting viral reverse transcriptase and terminating proviral DNA chain extension . This action affects the biochemical pathways involved in viral replication, leading to a decrease in viral load and an increase in immune function .

Pharmacokinetics

Lamivudine is rapidly absorbed after oral administration, with a bioavailability of approximately 82% in adults . It is widely distributed into total body fluid, with a mean apparent volume of distribution (Vd) being approximately 1.3 L/kg following intravenous administration . About 5% of the parent compound is metabolised to the trans-sulphoxide metabolite, which is pharmacologically inactive . Approximately 70% of an oral dose is eliminated renally as unchanged drug . The dominant elimination half-life of lamivudine is approximately 5 to 7 hours .

Result of Action

The incorporation of lamivudine into viral DNA results in DNA chain termination, thereby inhibiting the replication of HIV-1 and hepatitis B virus . This leads to a decrease in viral load and an increase in immune function .

Action Environment

The action of lamivudine can be influenced by various environmental factors. For instance, the presence of other antiretroviral agents can enhance its effectiveness . Additionally, the drug’s action can be affected by the patient’s renal and hepatic function, as these organs are involved in the drug’s metabolism and excretion . Furthermore, lamivudine’s effectiveness can be reduced in the presence of viral resistance .

Biochemical Analysis

Biochemical Properties

Lamivudine Acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the hepatitis B virus polymerase .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lamivudine Acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidine ring, the introduction of the oxathiolane ring, and the final functionalization to introduce the carboxylic acid group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Lamivudine Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific

Properties

IUPAC Name

(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4S/c9-4-1-2-11(8(14)10-4)5-3-16-7(15-5)6(12)13/h1-2,5,7H,3H2,(H,12,13)(H2,9,10,14)/t5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIRVEZNDVLYQA-CAHLUQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)C(=O)O)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173602-25-0
Record name Lamivudine impurity A RS
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173602250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-AMINO-2-OXOPYRIMIDIN-1(2H)-YL)-1,3-OXATHIOLANE-2-CARBOXYLIC ACID, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGC57V0D26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is unique about the crystal structure of lamivudine acid semihydrate?

A1: The research paper highlights that this compound semihydrate exhibits a distinctive six-fold symmetry within its crystal structure []. This symmetry arises from an intricate network of hydrogen bonds formed between the this compound molecules and water molecules present in the crystal lattice.

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